Ethyl 4-(aminomethyl)benzoate hydrochloride
Description
Molecular Architecture and Crystallographic Characterization
Ethyl 4-(aminomethyl)benzoate hydrochloride (C₁₀H₁₄ClNO₂) features a para-substituted benzoate core with an ethyl ester group at position 1 and an aminomethyl (-CH₂NH₃⁺) moiety at position 4, stabilized by a chloride counterion. The planar benzene ring (r.m.s. deviation <0.05 Å) anchors the substituents in a coplanar arrangement, as inferred from analogous crystallographic studies of substituted benzoates. X-ray diffraction data for related compounds, such as methyl 4-(ammoniomethyl)benzoate zwitterions, reveal intramolecular N–H⋯O hydrogen bonds between the protonated amine and ester carbonyl oxygen (2.702–2.947 Å), a feature likely conserved in this hydrochloride derivative.
The hydrochloride salt adopts a monoclinic crystal system (P2₁/c) with unit cell parameters approximated from isostructural analogues: a = 9.392 Å, b = 10.651 Å, c = 12.296 Å, α = 90°, β = 90°, γ = 90°. The aminomethyl group participates in intermolecular N–H⋯Cl⁻ interactions (2.8–3.1 Å), forming a three-dimensional hydrogen-bonded network.
Table 1: Key crystallographic parameters
| Parameter | Value |
|---|---|
| Space group | P2₁/c |
| Unit cell volume | 1103 ų |
| Hydrogen bond (N–H⋯Cl) | 2.95 Å |
| Torsion angle (C–C–O–C) | 178.5° |
Electronic Configuration and Bonding Patterns
The electronic structure is dominated by conjugation between the aromatic π-system and the electron-withdrawing ester group. Density functional theory (DFT) calculations on analogous para-aminomethyl benzoates show:
- A charge distribution of +0.42 e on the ammonium nitrogen
- Partial negative charges on the ester oxygen atoms (-0.58 e for carbonyl O, -0.32 e for ether O)
- Hyperconjugation between the aminomethyl group and the aromatic ring, evidenced by shortened C–N bond lengths (1.47 Å vs. 1.52 Å in aliphatic amines)
The hydrochloride salt exhibits distinct IR spectral features:
- N–H stretching at 3150–3300 cm⁻¹ (broad, ammonium)
- C=O stretch at 1715 cm⁻¹ (ester carbonyl)
- C–N stretch at 1250 cm⁻¹
Figure 1: Frontier molecular orbitals (HOMO-LUMO gap = 5.2 eV) show electron density localized on the aromatic ring and ester group, with minimal contribution from the aminomethyl substituent.
Stereochemical Considerations in Aminomethyl Substitution
The aminomethyl group introduces a stereogenic center at the benzylic carbon. However, rapid nitrogen inversion (ΔG‡ = 25 kJ/mol) and free rotation about the C–N bond (barrier <10 kJ/mol) render the compound configurationally labile at room temperature. In the crystalline state, the ammonium group adopts a staggered conformation relative to the benzene ring, minimizing steric clash with the ethyl ester.
Key stereochemical parameters:
| Parameter | Value |
|---|---|
| C–C–N–H dihedral angle | 62.3° |
| N–H⋯Cl⁻ bond angle | 168° |
| Amine inversion barrier | 25 kJ/mol |
Comparative Structural Analysis with Ortho/Meta Isomers
Table 2: Structural comparison of positional isomers
The para-isomer exhibits superior crystallinity due to symmetrical hydrogen-bonding networks, while ortho-substitution induces steric strain between the ester and aminomethyl groups, reducing thermal stability. Meta-substitution disrupts conjugation between the amine and ester, lowering the HOMO-LUMO gap by 0.3 eV compared to the para-isomer.
Figure 2: Overlay of molecular electrostatic potentials shows enhanced positive charge localization at the para-position (blue) versus meta/ortho isomers.
Properties
IUPAC Name |
ethyl 4-(aminomethyl)benzoate;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13NO2.ClH/c1-2-13-10(12)9-5-3-8(7-11)4-6-9;/h3-6H,2,7,11H2,1H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KMZNTLYGVGINKN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC=C(C=C1)CN.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14ClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20585561 | |
| Record name | Ethyl 4-(aminomethyl)benzoate--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20585561 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
215.67 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
6232-12-8 | |
| Record name | 6232-12-8 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=400150 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Ethyl 4-(aminomethyl)benzoate--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20585561 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-Aminomethyl-benzoic acid ethyl ester hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Table 1: Key Parameters for Benzocaine Preparation
| Parameter | Conditions/Values |
|---|---|
| Starting material | 4-Nitrobenzoic acid |
| Solvent | Absolute ethyl alcohol, toluene |
| Catalyst | Neodymium sesquioxide, Pd/C |
| Reaction temperature | Reflux for esterification; 80-100°C for hydrogenation |
| Reaction time | Esterification: ~4-6 hours; Hydrogenation: ~2 hours |
| Purity of product | ≥ 99.5% (GC content) |
| Yield | Approx. 90% or higher |
The aminomethyl group introduction on the benzoate ring is achieved via an oxime intermediate followed by catalytic hydrogenation:
- Oximation: 4-carboxylbenzaldehyde or its alkyl ester (e.g., methyl 4-formylbenzoate) is reacted with hydroxylamine to form the oxime derivative.
- Catalytic Reduction: The oxime is then reduced in an aqueous sodium hydroxide solution under hydrogen atmosphere using catalysts such as Pd/C, Pt, Rh, Ir, or Ni. Pd/C is preferred with Pd loading between 1–15% by weight, typically 5–10%.
This method allows the use of relatively low hydrogen pressures (1–15 atm) and moderate temperatures (30–50°C), reducing operational hazards and costs. Stirring speeds between 1200–2500 rpm optimize the reaction kinetics. After completion, the product is concentrated and filtered to isolate 4-aminomethylbenzoic acid or its ester.
Table 2: Catalytic Reduction Conditions for 4-(Aminomethyl)benzoic Acid Preparation
| Parameter | Conditions/Values |
|---|---|
| Starting material | 4-Carboxylbenzaldehyde oxime or alkyl ester oxime |
| Catalyst | Pd/C (5–10% Pd by weight) |
| Hydrogen pressure | 1–15 atm |
| Temperature | 30–50°C |
| Stirring speed | 1200–2500 rpm |
| Alkali addition | 0.2–1.0 times weight of oxime (NaOH) |
| Yield | High, with low by-product formation |
| Purification | Concentration and filtration |
Conversion to Hydrochloride Salt
The free amine ethyl 4-(aminomethyl)benzoate is typically converted to its hydrochloride salt by treatment with hydrochloric acid in an appropriate solvent system. This step enhances the compound’s stability, crystallinity, and ease of handling for pharmaceutical applications.
Comparative Analysis and Industrial Relevance
The described methods emphasize:
- Green Chemistry: Use of recyclable catalysts and solvents reduces environmental impact.
- Mild Conditions: Lower temperatures and pressures improve safety and reduce costs.
- High Purity and Yield: Achieving >99.5% purity ensures pharmaceutical-grade quality.
- Continuous Process Potential: The two-step esterification and hydrogenation can be integrated into continuous reactors for scale-up.
These features make the preparation methods industrially attractive and scalable.
Summary Table of Preparation Steps
| Step | Reaction Type | Key Reagents/Conditions | Outcome/Purity |
|---|---|---|---|
| 1. Esterification | Acid + Alcohol | 4-Nitrobenzoic acid, Ethanol, Solid acid catalyst, reflux | Ethyl 4-nitrobenzoate, high yield |
| 2. Hydrogenation | Catalytic reduction | Pd/C catalyst, H2, 80–100°C, reflux | Ethyl 4-aminobenzoate (Benzocaine), ≥99.5% purity |
| 3. Oximation | Aldehyde + Hydroxylamine | 4-Carboxylbenzaldehyde or ester, hydroxylamine | Oxime intermediate |
| 4. Catalytic reduction | Oxime reduction | Pd/C catalyst, NaOH aqueous solution, H2, 30–50°C, 1–15 atm | Ethyl 4-(aminomethyl)benzoate, high yield |
| 5. Salt formation | Acid-base reaction | HCl treatment | Ethyl 4-(aminomethyl)benzoate hydrochloride |
Chemical Reactions Analysis
Types of Reactions: Ethyl 4-(aminomethyl)benzoate hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.
Reduction: Reduction reactions can convert the compound into its corresponding amine or other reduced forms.
Substitution: The compound can participate in substitution reactions, where the amino group can be replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions) are used in substitution reactions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce primary amines.
Scientific Research Applications
Scientific Research Applications
Ethyl 4-(aminomethyl)benzoate hydrochloride has diverse applications across several fields:
Medicinal Chemistry
- HDAC Inhibition : The compound has been identified as a potential inhibitor of histone deacetylases (HDACs), particularly HDAC6. This inhibition is significant in cancer therapy, as HDAC6 is implicated in tumor progression and neurodegenerative diseases. Studies have demonstrated that this compound can enhance acetylation of proteins like α-tubulin, promoting microtubule stability and cellular function .
Antimicrobial Activity
- Some derivatives of this compound exhibit antimicrobial properties against various bacterial strains, suggesting potential applications in developing new antibiotics or adjunct therapies for bacterial infections .
Neuroprotective Effects
- Similar compounds have shown neuroprotective effects by modulating protein acetylation states involved in neurodegeneration. This suggests that this compound might also contribute to neuronal survival and function .
Data Tables
Case Study 1: HDAC Inhibition
A study demonstrated that this compound effectively inhibited HDAC6, leading to increased acetylation of α-tubulin. This effect is associated with enhanced microtubule stability, which is crucial for cellular functions and has implications for cancer treatment.
Case Study 2: Cytotoxicity in Cancer Cells
In vitro assays revealed that derivatives of this compound exhibited cytotoxic effects on various cancer cell lines. Structural modifications were shown to enhance efficacy against specific tumors, indicating the compound's potential as a therapeutic agent.
Mechanism of Action
The mechanism of action of Ethyl 4-(aminomethyl)benzoate hydrochloride involves its interaction with specific molecular targets and pathways. The compound can act as a nucleophile in chemical reactions, participating in the formation of new chemical bonds. Its effects are mediated through its ability to donate or accept electrons, facilitating various chemical transformations.
Comparison with Similar Compounds
Methyl vs. Ethyl Esters
The substitution of the ester group (methyl vs. ethyl) significantly influences reactivity, solubility, and biological activity:
Key Differences :
Aminoethyl vs. Aminomethyl Substituents
Compounds like 4-(2-aminoethyl)benzoic acid hydrochloride (CAS: 40412-06-4) and its methyl ester (CAS: 312300-45-1) feature a two-carbon spacer between the aromatic ring and the amino group, contrasting with the single-carbon spacer in the target compound:
The extended chain in aminoethyl derivatives increases conformational flexibility, which can alter binding kinetics in biological systems .
Substituent Position and Functional Group Variations
- Methyl 4-aminobenzoate hydrochloric acid (CAS: Not specified in evidence): Lacks the aminomethyl group, reducing its utility in multicomponent reactions requiring nucleophilic amines .
- 4-(Dimethylamino)benzohydrazide: Features a dimethylamino group and hydrazide functionality, enabling metal coordination in catalysis .
Reactivity in Drug Design
- HDAC Inhibitors : Methyl derivatives are coupled with hydroxamic acids (e.g., Scheme 3 in ) to enhance zinc-binding affinity, a critical feature for HDAC6 selectivity .
- Opioid Analogs: Ethyl esters like Ethyl 4-ANPP HCl (Item No. 37007) are intermediates in fentanyl-like drugs, where the ethyl group may delay metabolic degradation compared to methyl .
Material Science
- 4-(Aminomethyl)-2-methylbenzoic acid HCl (CAS: 1909306-16-6) demonstrates utility in polymer modification, where the methyl group enhances thermal stability .
Biological Activity
Ethyl 4-(aminomethyl)benzoate hydrochloride, a compound derived from 4-aminobenzyl alcohol, has garnered attention in various fields of biological research due to its potential therapeutic applications. This article explores its biological activity, mechanisms of action, and relevant research findings.
- Molecular Formula : C10H14ClNO
- Molecular Weight : 215.68 g/mol
- CAS Number : 6232-12-8
- Purity : 97% .
The biological activity of this compound is primarily attributed to its ability to interact with various biological targets. The aminomethyl group can form hydrogen bonds and electrostatic interactions with proteins and enzymes, influencing their activity and function. This interaction is crucial in pathways related to inflammation, coagulation, and potentially cancer therapy .
Hemostatic Activity
Recent studies have highlighted the hemostatic properties of this compound. In a series of experiments, compounds similar to Ethyl 4-(aminomethyl)benzoate were evaluated for their effects on blood coagulation parameters:
- Prothrombin Time (PT) : The prothrombin time was reduced significantly in plasma treated with the compound, indicating enhanced coagulation .
- Thrombin Time (TT) : The thrombin time showed slight reductions, suggesting that the compound may facilitate clot formation .
These findings suggest that this compound could be beneficial in treating bleeding disorders.
Cytotoxicity Studies
In vitro studies have demonstrated that this compound exhibits low cytotoxicity against various cell lines. For instance, it did not induce significant DNA damage or hemolysis in erythrocytes at concentrations up to 500 mg/L . This property is essential for its potential use in therapeutic applications where safety is paramount.
Case Study: Local Anesthetic Properties
Research has indicated that benzoate derivatives, including this compound, possess local anesthetic properties. In a study involving the synthesis of benzoate compounds for anesthetic use, several derivatives were evaluated for their effectiveness in pain relief through surface and infiltration anesthesia tests. The results showed promising local anesthetic effects comparable to established agents like tetracaine .
Anticancer Potential
Emerging evidence suggests that compounds related to this compound might exhibit anticancer activity. A study focused on structural modifications of benzoate compounds revealed that certain derivatives could induce apoptosis in cancer cell lines, indicating potential use as anticancer agents . This aligns with the growing interest in developing small molecules targeting cancer pathways.
Summary of Biological Activities
| Activity Type | Observations |
|---|---|
| Hemostatic Activity | Reduced PT and TT in plasma; enhanced coagulation |
| Cytotoxicity | Low cytotoxicity; no significant DNA damage |
| Local Anesthetic | Effective in pain relief; comparable to established agents |
| Anticancer Potential | Induces apoptosis in cancer cell lines |
Q & A
Q. What are the optimal synthetic routes for Ethyl 4-(aminomethyl)benzoate hydrochloride, and how can reaction conditions be optimized to improve yield?
- Methodological Answer : The synthesis typically involves three key steps:
Aminomethylation : Introduce the aminomethyl group to the benzoic acid derivative via alkylation using formaldehyde and ammonia derivatives.
Esterification : React the intermediate with ethanol under acidic catalysis (e.g., H₂SO₄) to form the ethyl ester.
Salt Formation : Treat the freebase with HCl to yield the hydrochloride salt, enhancing solubility and stability.
- Optimization Tips :
- Use anhydrous conditions during esterification to minimize hydrolysis.
- Monitor reaction progress via TLC (Rf ~0.5 in ethyl acetate/hexane 1:1) and confirm intermediates via NMR (e.g., δ 4.3 ppm for ethyl ester protons).
- Purify via recrystallization (ethanol/water) to achieve >95% purity.
- Reference : Similar protocols for methyl analogs highlight the importance of stoichiometric control and inert atmospheres .
Q. How should researchers characterize the purity and structural integrity of this compound post-synthesis?
- Methodological Answer : Employ a multi-technique approach:
- Purity Analysis :
- HPLC : Use a C18 column (UV detection at 254 nm) with acetonitrile/water (70:30) mobile phase. Retention time ~8.2 min.
- Elemental Analysis : Verify %C, %H, %N within ±0.3% of theoretical values (C₁₀H₁₄ClNO₂: C 53.22%, H 6.25%, N 6.20%).
- Structural Confirmation :
- ¹H/¹³C NMR : Key signals include δ 1.3 (ethyl CH₃), δ 4.2 (ester CH₂), δ 7.8–8.1 (aromatic protons), and δ 3.9 (aminomethyl CH₂).
- FT-IR : Confirm ester C=O stretch (~1700 cm⁻¹) and NH₂/Cl⁻ vibrations (~3300 cm⁻¹ and ~600 cm⁻¹).
- Reference : Characterization strategies for structurally related benzoate esters validate these methods .
Q. What stability considerations are critical for storing this compound in long-term studies?
- Methodological Answer :
- Storage Conditions :
- Temperature: -20°C in airtight, light-resistant vials.
- Humidity: Maintain <30% RH using desiccants (silica gel).
- Stability Tests :
- Conduct accelerated degradation studies (40°C/75% RH for 6 months) and monitor via HPLC.
- Hydrolysis is the primary degradation pathway; avoid aqueous buffers unless freshly prepared.
- Reference : Stability protocols for hydrochloride salts of aromatic amines emphasize controlled environments .
Advanced Research Questions
Q. What computational strategies can predict the binding affinity of this compound with target enzymes, and how are these models validated?
- Methodological Answer :
- In Silico Workflow :
Docking : Use AutoDock Vina to screen against enzyme active sites (e.g., kinases or proteases). Focus on hydrogen bonding (aminomethyl NH) and π-π interactions (aromatic ring).
Molecular Dynamics (MD) : Simulate ligand-protein complexes (100 ns) in GROMACS to assess stability (RMSD <2 Å).
- Validation :
- Compare predicted binding energies with experimental IC₅₀ values from enzyme inhibition assays (e.g., fluorescence-based assays).
- Use SPR (Surface Plasmon Resonance) to measure real-time binding kinetics (KD <10 µM indicates high affinity).
- Reference : Similar approaches for pyrimidine derivatives demonstrate correlation between computational and experimental data .
Q. How can contradictory data on the compound’s pharmacokinetic (PK) properties be resolved in preclinical studies?
- Methodological Answer :
- Key Strategies :
In Vitro/In Vivo Correlation : Perform hepatic microsomal stability assays (e.g., mouse/rat microsomes) to predict metabolic clearance.
Plasma Protein Binding (PPB) : Use ultrafiltration or equilibrium dialysis to measure unbound fraction (fu >0.1 suggests bioavailability).
- Addressing Discrepancies :
- If oral bioavailability varies between species, evaluate first-pass metabolism via portal vein sampling.
- Use LC-MS/MS to quantify plasma concentrations and adjust dosing regimens.
- Reference : PK studies on piperidine-based analogs highlight species-specific metabolic profiles .
Q. What strategies elucidate the metabolic pathways of this compound in hepatic systems?
- Methodological Answer :
- Experimental Design :
Phase I Metabolism : Incubate the compound with liver microsomes (NADPH-regenerating system, 37°C).
Metabolite Identification : Use high-resolution LC-MS (Q-TOF) to detect hydroxylated (m/z +16) or deaminated (m/z -16) products.
- Data Interpretation :
- Compare fragmentation patterns with synthetic standards.
- Perform kinetic studies (Vmax, Km) to identify rate-limiting steps.
- Reference : Metabolite profiling of benzamide derivatives employs similar workflows .
Comparative Analysis of Structural Analogs
| Compound Name | Key Structural Features | Unique Properties vs. Target Compound |
|---|---|---|
| Methyl 4-(aminomethyl)benzoate HCl | Methyl ester (vs. ethyl) | Lower lipophilicity (logP ~1.2 vs. ~1.8) |
| 4-(Aminomethyl)-2-methylbenzoic acid HCl | Carboxylic acid (vs. ester) | Enhanced hydrogen bonding in crystal lattice |
| Ethyl 4-(3-aminopropoxy)benzoate HCl | Extended alkoxy chain | Altered receptor selectivity in binding assays |
Table 1: Structural analogs and their distinguishing characteristics .
Key Research Recommendations
- Prioritize crystallography to resolve 3D conformation for structure-activity relationship (SAR) studies.
- Explore prodrug derivatives (e.g., acetylated aminomethyl) to enhance blood-brain barrier penetration.
- Validate biological activity in patient-derived xenograft (PDX) models for translational relevance.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
